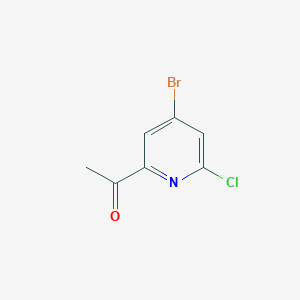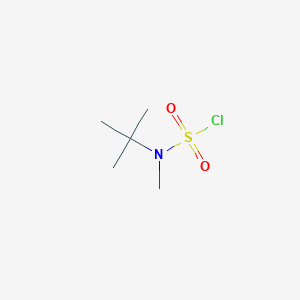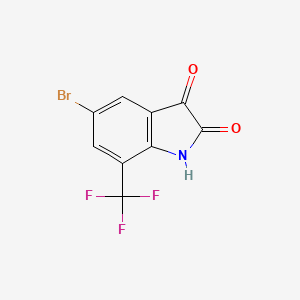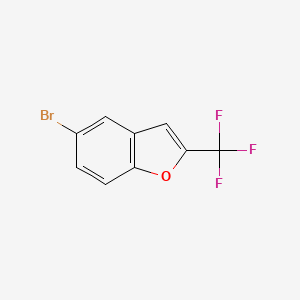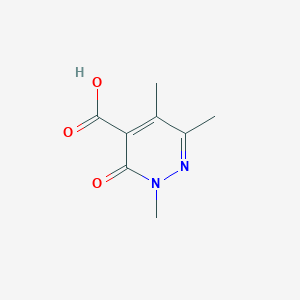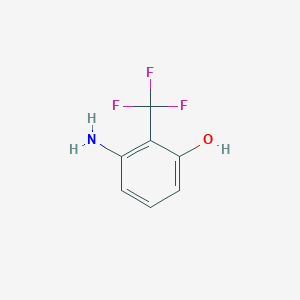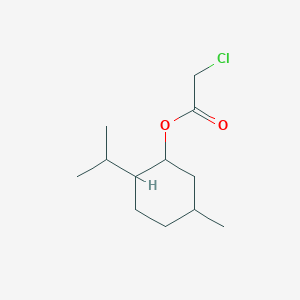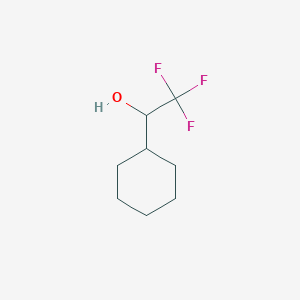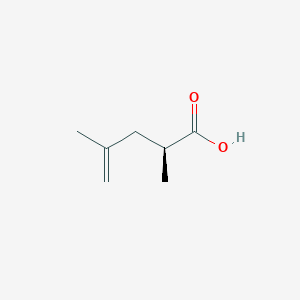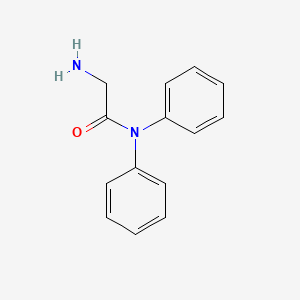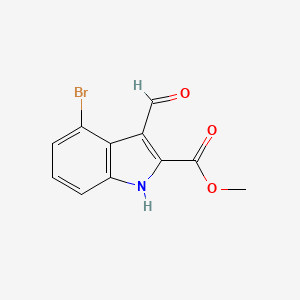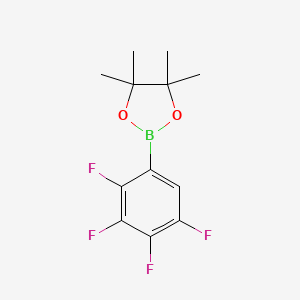
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane, also known as TMTFBD, is a boron-containing compound that has gained attention in recent years due to its potential applications in various scientific research fields.
Mecanismo De Acción
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane acts as a Lewis acid, which means it can accept a pair of electrons from a Lewis base. In organic reactions, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane can coordinate with a palladium catalyst to form an active species that can facilitate the coupling of two organic molecules. In the detection of metal ions, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane can bind to the metal ion and cause a change in fluorescence intensity, allowing for the detection of the metal ion in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane are still being investigated. However, studies have shown that 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is non-toxic and has low cytotoxicity, making it a promising candidate for drug delivery and therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is its high stability and low reactivity, which makes it an ideal catalyst for organic reactions. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions in biological samples. However, one limitation of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is its high cost, which may limit its widespread use in scientific research.
Direcciones Futuras
There are many potential future directions for research on 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane. One area of interest is the development of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane-based drug delivery systems for the targeted delivery of therapeutic agents. Additionally, further investigation into the mechanism of action of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane in organic reactions and metal ion detection could lead to the development of more efficient and effective catalysts and probes. Finally, the synthesis of new boron-containing compounds based on the 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane structure could lead to the discovery of new applications in various scientific research fields.
In conclusion, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is a boron-containing compound that has shown great potential in various scientific research fields. Its unique properties make it an ideal catalyst for organic reactions and a useful tool for the detection of metal ions in biological samples. Further research on 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane could lead to the development of new drug delivery systems, catalysts, and probes, and could have significant implications for the advancement of scientific research.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane has been widely used in scientific research due to its unique properties. It has been shown to be an effective catalyst for various organic reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Additionally, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane has been investigated for its potential as a drug delivery system and as a therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)9(16)10(17)8(6)15/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWSQJMLOJIUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156752 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
CAS RN |
1073339-20-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




